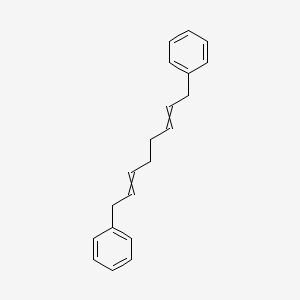
1-Heptadecanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Heptadecanesulfonic acid is an organic compound with the molecular formula C17H36O3S. It belongs to the class of organosulfonic acids, which are characterized by the presence of a sulfonic acid group (RSO3H). This compound is known for its strong acidic properties and is used in various scientific and industrial applications .
Preparation Methods
1-Heptadecanesulfonic acid can be synthesized through several methods. One common synthetic route involves the sulfonation of heptadecane using sulfur trioxide or oleum. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonic acid group. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Heptadecanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Heptadecanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a surfactant in biochemical assays and experiments.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is employed in the production of detergents and emulsifiers.
Mechanism of Action
The mechanism of action of 1-heptadecanesulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-Heptadecanesulfonic acid can be compared with other sulfonic acids such as:
1-Hexadecanesulfonic acid: Similar in structure but with one less carbon atom.
p-Toluenesulfonic acid: An aromatic sulfonic acid with different reactivity and applications.
Methanesulfonic acid: A simpler sulfonic acid with a single carbon atom.
The uniqueness of this compound lies in its long aliphatic chain, which imparts distinct hydrophobic properties and influences its behavior in various applications .
Properties
CAS No. |
31233-80-4 |
|---|---|
Molecular Formula |
C17H36O3S |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
heptadecane-1-sulfonic acid |
InChI |
InChI=1S/C17H36O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(18,19)20/h2-17H2,1H3,(H,18,19,20) |
InChI Key |
RBKVKJQKWUIINA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



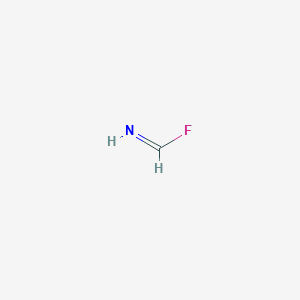
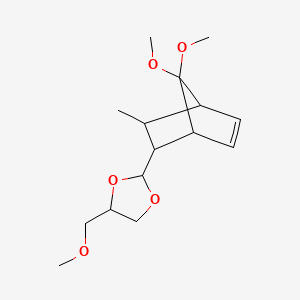
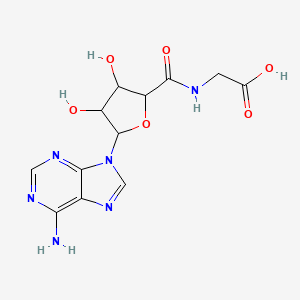
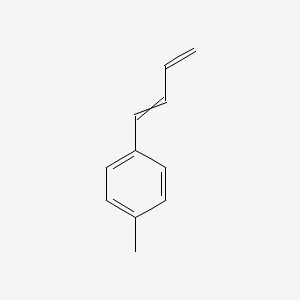
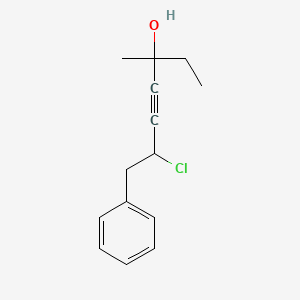
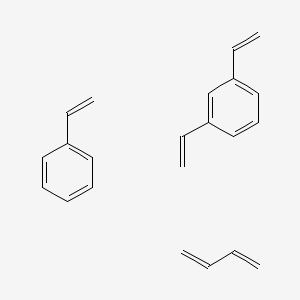
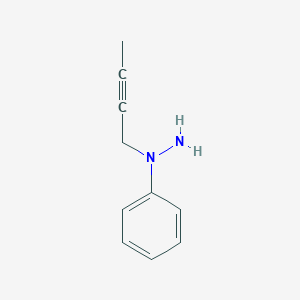
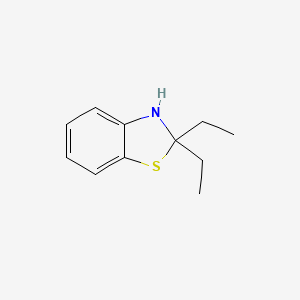
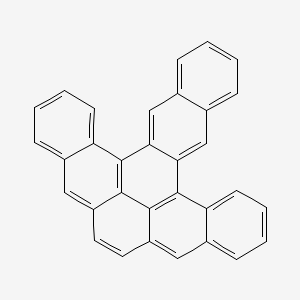
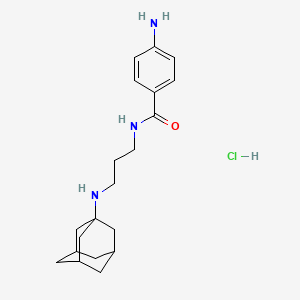
![2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14682696.png)
